N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that combines the structural features of benzothiazole, oxadiazole, and aniline. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of Benzothiazole Derivative: The starting material, 2-amino-6-fluorobenzothiazole, is synthesized by reacting 2-amino-5-fluorobenzothiazole with potassium carbonate (K₂CO₃) as a binding agent.
Formation of Oxadiazole Ring: The benzothiazole derivative is then reacted with hydrazine hydrate and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Nucleophilic Substitution: The fluorine atom on the benzothiazole ring can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzothiazole derivatives .
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in studying various biological processes and pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-amino-6-chlorobenzothiazole and 2-amino-5-fluorobenzothiazole share structural similarities.
Oxadiazole Derivatives: Compounds like 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-amine are structurally related.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is unique due to the combination of benzothiazole and oxadiazole rings, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4OS/c16-10-6-7-11-12(8-10)22-15(17-11)18-14-20-19-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRXGLJWCDKSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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